Bienvenue dans la boutique en ligne BenchChem!

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

TNIK Inhibition Kinase Selectivity Oncology

Select this exact 7-amino-1,4-benzoxazepin-5(2H)-one building block (CAS 1022969-21-6, ≥95% purity) to eliminate the risk of synthetic failure from generic substitution. The unique free primary amine at the 7-position enables direct, protecting-group-free parallel synthesis—amide coupling, sulfonylation, or reductive amination—for rapid kinase inhibitor library expansion. As a privileged scaffold, it has yielded potent TNIK (IC50 0.026 μM) and dual ROCK I/II inhibitors; replacing it with 7-bromo, 7-hydroxy, or N-substituted analogs fundamentally alters reactivity and biological profiles. Its calculated TPSA (64.4 Ų) and XLogP3 (0.3) improve aqueous solubility and ADME properties. Ensure synthetic reproducibility and accelerate hit-to-lead optimization with this research-grade building block.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 1022969-21-6
Cat. No. B2558744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
CAS1022969-21-6
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)N)C(=O)N1
InChIInChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
InChIKeyFILSGOOINMONSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 1022969-21-6) – Overview for Scientific Procurement


7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 1022969-21-6, MFCD14705089) is a synthetic, bicyclic heterocyclic compound with the molecular formula C₉H₁₀N₂O₂ (MW: 178.18 g/mol) . It is characterized by a 1,4-benzoxazepin-5-one core scaffold fused with a benzene ring, with a primary amino substituent at the 7-position . Its canonical SMILES is C1COC2=C(C=C(C=C2)N)C(=O)N1, with a topological polar surface area (TPSA) of 64.4 Ų and an XLogP3 of 0.3 . This structure provides a versatile platform for further derivatization and is primarily utilized as a research chemical and a pharmaceutical building block in early-stage drug discovery .

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Why Functional Analogs Are Not Interchangeable in Scientific Applications


While multiple 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives share a common core scaffold, substituting 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 1022969-21-6) with a generic analog can critically undermine synthetic efficiency and experimental outcomes. The specific combination of a free 7-amino group on this exact scaffold represents a unique and distinct functional entry point for further chemical diversification . In the context of structure-activity relationship (SAR) studies, substituting this specific building block with a closely related derivative—such as a 7-bromo, 7-hydroxy, or N-substituted analog—fundamentally alters the synthetic pathway, physicochemical properties, and ultimate biological profile of the resulting lead compound [1]. Consequently, the use of a non-identical building block introduces a significant risk of synthetic failure or misleading biological data, rendering generic substitution scientifically unsound and economically inefficient.

Quantitative Evidence Guide: Differentiation of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one for Scientific Selection


Evidence 1: Core Scaffold Enables Potent Kinase Inhibition with Quantified Potency

In a direct head-to-head comparison within a medicinal chemistry program, the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core scaffold was optimized to produce highly potent and selective TNIK inhibitors. The lead compound from this series, 21k, exhibited an IC50 of 0.026 ± 0.008 μM against TNIK [1]. Crucially, this compound demonstrated excellent selectivity against a panel of 406 other kinases [1]. This quantifies the capacity of the core scaffold—a fundamental structural element of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one—to be elaborated into a potent and selective lead molecule. A generic benzoxazepine or alternative scaffold lacking this specific core structure cannot be assumed to achieve the same level of potency or selectivity.

TNIK Inhibition Kinase Selectivity Oncology Wnt/β-catenin Pathway

Evidence 2: Scaffold Enables Potent Dual ROCK I/II Inhibition with Quantified Potency

In a separate study, the same 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core scaffold was successfully optimized to generate potent ROCK inhibitors for the potential treatment of glaucoma [1]. The lead compound from this series, 12b, exhibited IC50 values of 93 nM against ROCK I and 3 nM against ROCK II [1]. This further demonstrates that this specific benzoxazepinone scaffold can be diversified to achieve potent, dual inhibition of distinct kinase targets. Alternative scaffolds would require de novo optimization to reach these potency levels, highlighting the unique, transferable value of this core structure.

ROCK Inhibition Glaucoma Ophthalmology Kinase Inhibitor

Evidence 3: Quantitative Comparison of Functional Group Utility for Synthesis

A comparison of building blocks based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold reveals that 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 1022969-21-6) offers a critical functional advantage. While a close analog like 7-Bromo-9-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 21228-40-0) provides a halogenated entry point for cross-coupling reactions, it contains two points of potential synthetic incompatibility (bromo and methyl substituents) [1]. In contrast, the free 7-amino group in the target compound is a versatile handle for a wider array of direct derivatizations, including amide bond formation, reductive amination, and diazotization, which are foundational to medicinal chemistry workflows . This functional group specificity directly influences the number and type of viable synthetic pathways available to a researcher.

Medicinal Chemistry Synthetic Chemistry Building Block Derivatization

Evidence 4: Verified Physicochemical Profile for Computational and ADME Design

When designing new chemical entities, the reliable and precise physicochemical properties of a building block are essential for predictive modeling and intellectual property protection. For 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, key in silico parameters are well-defined: a Topological Polar Surface Area (TPSA) of 64.4 Ų and a calculated partition coefficient (XLogP3) of 0.3 . These values are significantly different from, for example, a more lipophilic 7-substituted analog or the parent, unsubstituted 3,4-dihydro-1,4-benzoxazepin-5(2H)-one . This precise profile allows computational and medicinal chemists to accurately predict the impact of this building block on the overall drug-likeness, solubility, and permeability of a final compound.

Medicinal Chemistry Computational Chemistry Drug Design ADME Properties

Validated Research Application Scenarios for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in Scientific and Industrial Settings


1. Rational Design and Synthesis of Novel Kinase Inhibitors for Oncology and Inflammation

In medicinal chemistry, 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one serves as a privileged scaffold for the development of novel kinase inhibitors. As evidenced by the successful creation of potent and selective inhibitors for TNIK (IC50: 0.026 μM) and dual ROCK I/II (IC50: 93 nM and 3 nM, respectively) from this core [1] [2], this specific building block is an ideal starting point for synthesizing focused libraries. Researchers can leverage the free 7-amino group for rapid diversification to explore SAR around targets like TNIK in colorectal cancer or ROCK in glaucoma, thereby accelerating hit-to-lead optimization [1] [2].

2. Construction of Focused Chemical Libraries via Parallel Synthesis

The presence of a single, highly reactive primary amine makes this compound exceptionally well-suited for parallel synthesis and high-throughput chemistry (HTC). The amino group can be readily functionalized using robust reactions (e.g., amide coupling, sulfonylation, or reductive amination) without the need for protecting group strategies on the core itself, in contrast to building blocks with multiple reactive centers [1]. This allows for the efficient, one-step synthesis of diverse chemical libraries to probe new biological targets or optimize lead compounds.

3. Tool for Preclinical ADME Profiling and Physicochemical Property Optimization

During lead optimization, the introduction of a 7-amino-benzoxazepinone moiety provides a predictable and quantifiable vector for modulating a compound's physicochemical properties. With a calculated TPSA of 64.4 Ų and an XLogP3 of 0.3, this building block can be strategically incorporated to increase a molecule's polarity, thereby improving aqueous solubility and reducing metabolic liabilities associated with excessive lipophilicity [1]. This makes it a valuable tool for medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.